2,6-Bis(5-(4-methoxyphenyl)oxazol-2-yl)pyridine
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Overview
Description
2,6-Bis(5-(4-methoxyphenyl)oxazol-2-yl)pyridine is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes two oxazole rings attached to a central pyridine ring, with methoxyphenyl groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(5-(4-methoxyphenyl)oxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with 4-methoxyphenyl oxazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to a high temperature to facilitate the coupling reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(5-(4-methoxyphenyl)oxazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxazole derivatives .
Scientific Research Applications
2,6-Bis(5-(4-methoxyphenyl)oxazol-2-yl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical reactions.
Medicine: It is being explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,6-Bis(5-(4-methoxyphenyl)oxazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to specific proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine
- 2,6-Bis(benzimidazol-2-yl)pyridine
- 2,6-Bis(4-methyl-5-phenyl-2-oxazolinyl)pyridine
Uniqueness
2,6-Bis(5-(4-methoxyphenyl)oxazol-2-yl)pyridine is unique due to its specific structural features, including the presence of methoxyphenyl groups and oxazole rings. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H19N3O4 |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-[6-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-yl]-1,3-oxazole |
InChI |
InChI=1S/C25H19N3O4/c1-29-18-10-6-16(7-11-18)22-14-26-24(31-22)20-4-3-5-21(28-20)25-27-15-23(32-25)17-8-12-19(30-2)13-9-17/h3-15H,1-2H3 |
InChI Key |
RVLYQWCBPVWANG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=NC(=CC=C3)C4=NC=C(O4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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